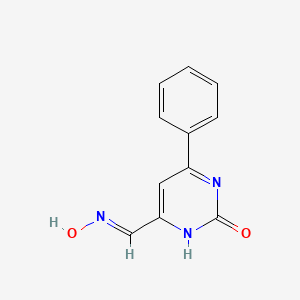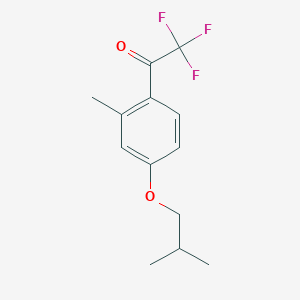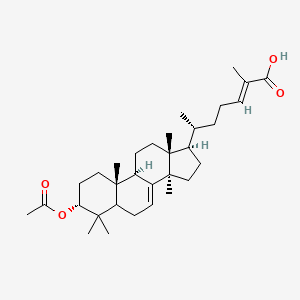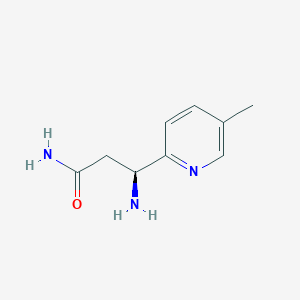
2-(1-Benzothiophen-7-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzothiophen-7-yl)butanoic acid is an organic compound with the molecular formula C12H12O2S. It features a benzothiophene moiety, which is a sulfur-containing heterocycle, attached to a butanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of alkynyl sulfides with aryne intermediates to form benzothiophene derivatives . The reaction conditions often include the use of o-silylaryl triflates and alkynyl sulfides in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This might include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzothiophen-7-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring or the butanoic acid chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiophene ring.
Applications De Recherche Scientifique
2-(1-Benzothiophen-7-yl)butanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(1-Benzothiophen-7-yl)butanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: A simpler structure without the butanoic acid side chain.
Benzo[b]thiophene-2-boronic acid: Contains a boronic acid group instead of a butanoic acid chain.
Uniqueness
2-(1-Benzothiophen-7-yl)butanoic acid is unique due to the presence of both the benzothiophene ring and the butanoic acid chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H12O2S |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
2-(1-benzothiophen-7-yl)butanoic acid |
InChI |
InChI=1S/C12H12O2S/c1-2-9(12(13)14)10-5-3-4-8-6-7-15-11(8)10/h3-7,9H,2H2,1H3,(H,13,14) |
Clé InChI |
BYGHVJJSNMQYSP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC2=C1SC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)

![2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13082894.png)
![4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide](/img/structure/B13082898.png)



![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)


![5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13082929.png)
